REACTION_SMILES
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[CH3:34][N:35]([CH3:36])[CH:37]=[O:38].[F:26][C:27]([F:28])([F:29])[S:30]([O-:31])=[O:32].[Na+:33].[S:1](=[O:2])(=[O:3])([C:4]([F:5])([F:6])[F:7])[O-:8].[c:9]1([CH3:10])[cH:11][c:12]([CH3:13])[cH:14][c:15]([CH3:16])[c:17]1[I+:25][c:18]1[c:19]([F:24])[cH:20][cH:21][cH:22][cH:23]1>>[S:1](=[O:2])(=[O:3])([C:4]([F:5])([F:6])[F:7])[c:18]1[c:19]([F:24])[cH:20][cH:21][cH:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Cc1cc(C)c([I+]c2ccccc2F)c(C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c([I+]c2ccccc2F)c(C)c1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccccc1F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |